N-[1H-indol-3-yl(phenyl)methyl]-N-methyl-3-nitrobenzamide
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Overview
Description
N-[(1H-INDOL-3-YL)(PHENYL)METHYL]-N-METHYL-3-NITROBENZAMIDE is a synthetic organic compound that features an indole moiety, a phenyl group, and a nitrobenzamide structure. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-INDOL-3-YL)(PHENYL)METHYL]-N-METHYL-3-NITROBENZAMIDE typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole is treated with a phenyl halide in the presence of a Lewis acid catalyst.
Formation of the Nitrobenzamide: The nitrobenzamide structure can be synthesized by nitration of benzamide, followed by coupling with the indole-phenyl intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
N-[(1H-INDOL-3-YL)(PHENYL)METHYL]-N-METHYL-3-NITROBENZAMIDE can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
N-[(1H-INDOL-3-YL)(PHENYL)METHYL]-N-METHYL-3-NITROBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1H-INDOL-3-YL)(PHENYL)METHYL]-N-METHYL-3-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-[(1-METHYL-1H-INDOL-3-YL)METHYL]-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE
- N-[(1H-INDOL-3-YL)METHYL]-N-METHYL-3-NITROBENZAMIDE
Uniqueness
N-[(1H-INDOL-3-YL)(PHENYL)METHYL]-N-METHYL-3-NITROBENZAMIDE is unique due to its specific combination of an indole moiety, a phenyl group, and a nitrobenzamide structure, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C23H19N3O3 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[1H-indol-3-yl(phenyl)methyl]-N-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C23H19N3O3/c1-25(23(27)17-10-7-11-18(14-17)26(28)29)22(16-8-3-2-4-9-16)20-15-24-21-13-6-5-12-19(20)21/h2-15,22,24H,1H3 |
InChI Key |
CPPHHQDBWSERPQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(C1=CC=CC=C1)C2=CNC3=CC=CC=C32)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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